(3-Chloro-2,2-dimethylpropyl)trimethylsilane
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Overview
Description
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₉ClSi. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)trimethylsilane typically involves the reaction of 3-chloro-2,2-dimethylpropyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-chloro-2,2-dimethylpropyl)silanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
- (3-Chloro-2,2-dimethylpropyl)silanol
- Trimethylsilanol
- Substituted (3-chloro-2,2-dimethylpropyl) derivatives
Scientific Research Applications
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a reagent in the synthesis of various organic compounds.
- Protecting Group : Acts as a protecting group for hydroxyl and amine functionalities in complex organic molecules.
- Silicon-Based Polymers : Used in the production of silicon-based polymers and materials .
Mechanism of Action
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)trimethylsilane involves the nucleophilic substitution of the chlorine atom by various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- (3-Chloropropyl)trimethylsilane
- (3-Chloro-2,4-dimethylphenyl)trimethylsilane
Uniqueness
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H19ClSi |
---|---|
Molecular Weight |
178.77 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
InChI Key |
TZRRTCNAHXXPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Si](C)(C)C)CCl |
Origin of Product |
United States |
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